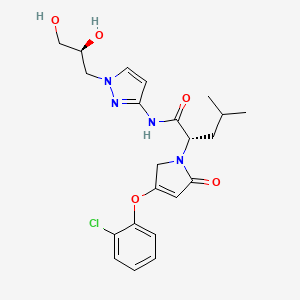

(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide

説明

Sinogliatin, also known as HMS-5552 and RO-5305552, is a glucokinase activator potentially for the treatment of type 2 diabetes.

作用機序

Target of Action

Sinogliatin primarily targets glucokinase , a rate-limiting enzyme expressed primarily in hepatocytes, and pancreatic β-cells and α-cells . Glucokinase plays a critical role in glucose homeostasis and is the primary glucose sensor that regulates insulin release by pancreatic β-cells .

Mode of Action

Sinogliatin is an oral glucokinase activator. It improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner . It is specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function .

Biochemical Pathways

Sinogliatin affects the glucose homeostasis pathway. By allosterically stimulating glucokinase, it helps maintain glucose homeostasis . This action is particularly beneficial for patients with type 2 diabetes mellitus (T2DM), where the expression of glucokinase is reduced .

Pharmacokinetics

Sinogliatin’s pharmacokinetic properties have been studied using allometric scaling (AS), in vitro to in vivo exploration (IVIVE), and steady-state concentration–mean residence time (Css-MRT) methods . These studies confirmed that sinogliatin is predominantly metabolized by cytochrome P450 (CYP) 3A4 . The Css-MRT method suggested that dog pharmacokinetic profiles were more similar to human pharmacokinetic profiles .

Result of Action

Sinogliatin has demonstrated excellent 24-hour glucose control of both fasting plasma glucose (FPG) and post-meal glucose (PMG) levels in diabetic patients . It also showed robust glucose-stimulated insulin release (GSIR), and sustained dose-proportional glucose lowering with very low risk of hypoglycemia throughout the trial .

Action Environment

The action of Sinogliatin can be influenced by various environmental factors. For instance, it was found that the pharmacokinetics of Sinogliatin could be simulated under a fed condition . The validated model was applied to support a clinical drug–drug interaction (DDI) study design and to evaluate the effects of intrinsic (hepatic cirrhosis, genetic) factors on drug exposure .

生物活性

(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide, commonly referred to as Dorzaglitin or HM-S5552 , is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H27ClN4O5 |

| Molecular Weight | 462.93 g/mol |

| CAS Number | 1191995-00-2 |

| Boiling Point | Not available |

| Purity | Not specified |

The biological activity of Dorzaglitin is primarily attributed to its unique structure, which includes a pyrrole ring and a chlorophenoxy group. These functional groups allow the compound to interact with various biological targets, potentially influencing multiple signaling pathways. Research indicates that compounds with similar structures may exhibit:

- Anti-inflammatory properties

- Analgesic effects

- Anticancer activity

The specific mechanisms through which Dorzaglitin exerts these effects are still under investigation but are believed to involve modulation of enzyme activities and receptor interactions.

Anti-inflammatory and Analgesic Effects

Studies have shown that Dorzaglitin possesses significant anti-inflammatory properties. It has been evaluated in various in vitro and in vivo models where it demonstrated the ability to reduce inflammation markers and pain responses. The compound's efficacy in these areas may be linked to its inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Potential

Dorzaglitin has also been investigated for its anticancer properties. In cellular assays, it exhibited cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A375 | 4.2 |

| MCF-7 | 1.88 |

| B16-F10 | 2.12 |

These findings suggest that Dorzaglitin may interfere with cancer cell proliferation and survival through apoptosis induction and cell cycle arrest .

Case Studies

Several studies have highlighted the potential therapeutic applications of Dorzaglitin:

- Inflammation Model Study : A study involving animal models of arthritis showed that treatment with Dorzaglitin significantly reduced joint swelling and pain compared to controls.

- Cancer Cell Line Study : In vitro studies demonstrated that Dorzaglitin inhibited the growth of melanoma cells by inducing apoptosis, suggesting a potential role in cancer therapy .

- Mechanistic Study : Molecular dynamics simulations indicated that Dorzaglitin interacts with specific protein targets involved in inflammation and cancer progression, providing insights into its mode of action .

科学的研究の応用

Diabetes Management

Dorzagliatin has been investigated for its efficacy in managing type 2 diabetes mellitus (T2DM). The compound enhances insulin secretion and inhibits glucagon release, leading to improved glycemic control. In clinical trials, it has shown promising results in lowering HbA1c levels and fasting blood glucose.

Case Study : A phase II clinical trial demonstrated that Dorzagliatin significantly reduced HbA1c levels compared to placebo over a 12-week period. Patients reported fewer hypoglycemic episodes compared to traditional therapies.

Antidiabetic Mechanisms

The mechanism of action involves the modulation of incretin hormones which play a crucial role in glucose metabolism:

- DPP-IV Inhibition : By inhibiting dipeptidyl peptidase IV (DPP-IV), Dorzagliatin prolongs the action of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels.

- GLP-1 Receptor Agonism : Activation of GLP-1 receptors promotes insulin release from pancreatic beta cells and inhibits glucagon secretion from alpha cells.

Comparative Efficacy

A comparative analysis of Dorzagliatin with other antidiabetic drugs reveals its unique position:

| Drug | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| Dorzagliatin | DPP-IV inhibition + GLP-1 agonism | Significant HbA1c reduction | Lower risk of hypoglycemia |

| Metformin | Decreases hepatic glucose production | Moderate HbA1c reduction | Gastrointestinal issues |

| Sitagliptin | DPP-IV inhibition | Moderate HbA1c reduction | Risk of upper respiratory infections |

Potential Side Effects

While Dorzagliatin is generally well-tolerated, potential side effects include:

- Gastrointestinal disturbances

- Hypoglycemia (less frequent than with some other antidiabetic medications)

- Allergic reactions (rare)

特性

IUPAC Name |

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2S)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUMWSORCUWQJO-YJBOKZPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing a physiologically based pharmacokinetic (PBPK) model for Sinogliatin, especially in the early stages of drug development?

A1: Developing a PBPK model for Sinogliatin, a first-in-class glucokinase activator, is crucial in early clinical development for several reasons []. First, it allows researchers to predict the drug's behavior in the human body based on preclinical data. This can help optimize clinical trial design, including dose selection and study population. Secondly, PBPK models integrate data from various sources, such as in vitro experiments and allometric scaling, offering a mechanistic understanding of the drug's absorption, distribution, metabolism, and excretion (ADME). This approach can be particularly valuable for Sinogliatin, as it helps to understand its pharmacokinetic properties and potentially predict potential drug-drug interactions.

Q2: How does the "Learn–Research–Confirm" process described in the research contribute to translational modeling and simulation in early-phase clinical development?

A2: The "Learn–Research–Confirm" process plays a vital role in refining translational modeling and simulation, particularly for new drugs like Sinogliatin in early-phase clinical trials []. This iterative approach involves:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。